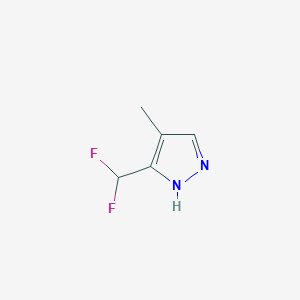

3-(Difluoromethyl)-4-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

1245772-27-3 |

|---|---|

Molecular Formula |

C5H6F2N2 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

5-(difluoromethyl)-4-methyl-1H-pyrazole |

InChI |

InChI=1S/C5H6F2N2/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3,(H,8,9) |

InChI Key |

DWRHLAQRHWVCBV-UHFFFAOYSA-N |

SMILES |

CC1=C(NN=C1)C(F)F |

Canonical SMILES |

CC1=C(NN=C1)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Difluoromethyl 4 Methyl 1h Pyrazole and Its Analogues

Conventional Synthetic Approaches to Difluoromethylated Pyrazoles

Traditional methods for constructing the pyrazole (B372694) core have been effectively adapted for the synthesis of fluorinated derivatives. These approaches, primarily cyclocondensation and cycloaddition reactions, form the bedrock of pyrazole chemistry.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions, especially the Knorr pyrazole synthesis, represent the most classical and widely used method for forming the pyrazole ring. beilstein-journals.org This method typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.net

The synthesis of key intermediates for fungicides, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, often employs this strategy. A common industrial synthesis starts with the ethyl ester of 4,4-difluoroacetoacetic acid, a difluoromethylated 1,3-dicarbonyl equivalent. This precursor is treated with triethyl orthoformate and acetic anhydride, followed by cyclization with methylhydrazine. The resulting ester is then hydrolyzed to yield the final carboxylic acid. wikipedia.orggoogleapis.com While this reaction produces the desired 3-(difluoromethyl) isomer, it also forms the 5-(difluoromethyl) regioisomer, which must be separated. wikipedia.org

The general mechanism for this type of reaction involves the initial formation of a hydrazone or enamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net Variations of this approach include solvent-free condensations of diketones and hydrazines, often catalyzed by a small amount of acid, which aligns with greener chemical practices. rsc.org

| Precursors | Reagents | Product | Key Features | Reference |

| Ethyl 4,4-difluoroacetoacetate | 1. Triethyl orthoformate, Acetic anhydride; 2. Methylhydrazine; 3. NaOH | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Forms regioisomeric mixture; Widely used in industry. | wikipedia.org |

| 1,3-Diketone | Hydrazine | Pyrazole derivative | Classical Knorr synthesis; High yields. | beilstein-journals.org |

| 2,4-Pentanedione | Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1H-pyrazole | Solventless; Sulfuric acid catalyst. | rsc.org |

Regioselective [3+2] Cycloaddition Strategies for Difluoromethylated Pyrazoles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another cornerstone of pyrazole synthesis, offering a high degree of regioselectivity. nih.govbeilstein-journals.org This method involves the reaction of a 1,3-dipole (like a nitrile imine or diazoalkane) with a dipolarophile (such as an alkyne or alkene). beilstein-journals.orgresearchgate.net

A significant advancement in the synthesis of difluoromethylated pyrazoles is the use of difluoroacetohydrazonoyl bromides as novel and efficient difluoromethyl-containing building blocks. nih.govacs.org These reagents undergo effective and highly regioselective [3+2] cycloaddition reactions with various dipolarophiles, including ynones, alkynoates, and ynamides, to produce a range of difluoromethyl-substituted pyrazoles in good to excellent yields. nih.govacs.orgresearchgate.net The reaction is typically mediated by a base, which generates a difluoromethylated nitrile imine in situ. This reactive intermediate then rapidly reacts with the alkyne component. nih.govnih.gov

Similarly, di- and trifluoromethylated hydrazonoyl chlorides can react with fluorinated nitroalkenes in a base-mediated [3+2] cycloaddition to provide access to densely functionalized pyrazoles containing both a fluoroalkyl group and a fluorine atom on the pyrazole core. rsc.org These strategies are powerful tools for creating complex fluorinated pyrazoles with precise control over the substituent placement. nih.govrsc.org

| 1,3-Dipole Precursor | Dipolarophile | Product Type | Key Features | Reference |

| Difluoroacetohydrazonoyl bromide | Ynones, Alkynoates, Ynamides | Difluoromethyl-substituted pyrazoles | Novel difluoromethyl building block; Excellent regioselectivity and yields. | nih.gov, acs.org |

| Di/trifluoromethylated hydrazonoyl chloride | Fluorinated nitroalkenes | 3-Di/trifluoroalkyl-5-fluoropyrazoles | Direct incorporation of fluorine atom and fluoroalkyl group. | rsc.org |

| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Enones (Chalcones) | trans-configured 5-Acyl-pyrazolines | Fully regio- and diastereoselective; Precursor to fully substituted pyrazoles. | nih.gov, acs.org |

Modern and Sustainable Synthetic Innovations

Driven by the need for greater efficiency, safety, and environmental responsibility, recent research has focused on developing innovative synthetic methods. These include photocatalysis, adherence to green chemistry principles, and the use of multicomponent reactions.

Photocatalytic Approaches to Fluorinated Pyrazole Scaffolds

Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-fluorine bonds and for constructing complex molecules under mild conditions. mdpi.com This approach has been successfully applied to the synthesis of fluorinated pyrazoles.

One notable method involves a two-step process starting from aliphatic aldehydes. nih.gov In the first step, a photocatalytic system is used to generate a perfluoroalkyl radical from a perfluoroalkyl iodide. This radical then reacts with an enamine, formed from an aldehyde and an organocatalyst, to produce a perfluoroalkylated enal. nih.gov These highly electron-deficient enals serve as versatile intermediates that can then undergo cyclization with hydrazine to furnish 3,4-substituted fluorinated pyrazoles in good yields. nih.gov This method is operationally simple and avoids heavy metal-containing waste. nih.gov The use of flow chemistry can further enhance photocatalytic reactions by ensuring uniform light distribution, which reduces reaction times and improves efficiency, making the process viable for larger-scale synthesis. acs.org

| Method | Starting Materials | Key Intermediate | Catalyst System | Key Features | Reference |

| Two-step photocatalytic synthesis | Aliphatic aldehydes, Perfluoroalkyl iodides, Hydrazine | α-Perfluoroalkenylated enals | Phosphine photocatalyst, Imidazolidinone organocatalyst | Operationally simple; Metal-free; Mild conditions. | nih.gov |

| General photocatalytic trifluoromethylation | Arenes, CF₃SO₂Cl | N/A | [Ru(phen)₃]Cl₂ | Broad applicability for direct C-H trifluoromethylation. | mdpi.com |

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyrazole synthesis. nih.govresearchgate.net This focus has led to the development of synthetic strategies that are not only efficient but also environmentally benign. nih.gov

Key aspects of green pyrazole synthesis include:

Use of Green Solvents: Performing reactions in water or bio-based solvents like ethanol (B145695) instead of traditional volatile organic compounds. rsc.orgnih.gov

Catalyst-Free Reactions: Developing methods that proceed efficiently without a catalyst, such as the ultrasonic-irradiated, four-component synthesis of pyrano[2,3-c]pyrazoles in water. rsc.orgnih.gov

Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles with minimal loss of activity. nih.govrsc.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govmdpi.com

Solvent-Free Conditions: Conducting reactions in the absence of a solvent, which minimizes waste and simplifies purification. rsc.orgmdpi.com

For example, a novel approach to pyrazole synthesis from α,β-unsaturated carbonyl compounds involves microwave activation under solvent-free conditions, leading to high yields in very short reaction times. mdpi.com

Multicomponent Reaction Protocols for Pyrazole Formation

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that contains all or most of the atoms of the starting materials. beilstein-journals.orgnih.gov This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.orgnih.gov

MCRs have become a popular and powerful tool for synthesizing a wide variety of pyrazole derivatives. nih.gov A common four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves the combination of an aldehyde, malononitrile, a hydrazine, and a β-ketoester like ethyl acetoacetate. rsc.orgnih.gov These reactions can be promoted by a range of catalysts, including organocatalysts like piperidine (B6355638) or l-tyrosine, and are often performed in green solvents like water or ethanol. nih.govnih.gov

The development of MCRs has significantly expanded the scope of pyrazole synthesis beyond traditional two-component cyclocondensations. beilstein-journals.org These one-pot procedures can be designed to form key intermediates in situ, combining classical condensation chemistry with modern catalytic systems to provide versatile and highly efficient pathways to complex pyrazole structures. beilstein-journals.orgacs.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Features | Reference |

| Four-component | Aldehyde, Malononitrile, Hydrazine hydrate (B1144303), Ethyl acetoacetate | Taurine / Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | Green catalyst; Broad scope; High yields. | nih.gov |

| Four-component | Aldehyde, Malononitrile, Hydrazine monohydrate, Ethyl acetoacetate | Catalyst-free / Ultrasonic irradiation in water | Pyrano[2,3-c]pyrazoles | Green conditions; Excellent yields. | rsc.org |

| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolone (B3327878) | HFIP / Room Temperature | Pyrazole-linked thiazoles | Reusable solvent; High atom economy; One-pot C-C, C-N, C-S bond formation. | acs.org |

Utilization of Fluoroalkyl Amino Reagents (FARs) in Pyrazole Construction

Fluoroalkyl Amino Reagents (FARs) have recently re-emerged as powerful and versatile tools for introducing fluorinated groups into heterocyclic systems. mdpi.comnih.gov These reagents offer an operationally convenient and scalable approach for the synthesis of complex fluoroalkyl-substituted heterocycles. mdpi.com One of the notable applications of FARs is in the construction of pyrazoles bearing a difluoromethyl group.

A key example of this methodology is the synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, a crucial intermediate for the fungicide Bixafen (B1247100). mdpi.com The synthesis utilized 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), a specific type of FAR, demonstrating the utility of these reagents in accessing important agrochemical scaffolds. mdpi.com The general strategy involves the reaction of a FAR with a suitable precursor to build the pyrazole ring. This approach circumvents some of the complexities associated with handling and purifying traditional fluorinated diketone precursors. mdpi.com

The reaction of activated FARs with N-benzyl fluoroacetimines represents another advanced strategy. mdpi.com This method proceeds under mild conditions to produce vinamidium intermediates, which can then be directly reacted with hydrazine hydrate to afford 3,5-bis(fluoroalkyl)-NH-pyrazoles in moderate to excellent yields. mdpi.com This ketimine-based route has shown improved results compared to other methods, particularly when starting with TFEDMA. mdpi.com

Table 1: Application of Fluoroalkyl Amino Reagents (FARs) in Pyrazole Synthesis

| FAR Example | Precursor Type | Intermediate | Product Type | Ref. |

| TFEDMA | Not specified in detail | Not specified in detail | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | mdpi.com |

| Activated FARs | N-benzyl fluoroacetimines | Vinamidium intermediates | 3,5-bis(fluoroalkyl)-NH-pyrazoles | mdpi.com |

Development of Novel Difluoromethyl Building Blocks for Heterocyclic Synthesis

The development of novel building blocks containing the difluoromethyl (CHF2) group is a critical area of research for streamlining the synthesis of fluorinated heterocycles. nih.govsigmaaldrich.com This "building block strategy" bypasses the often-challenging late-stage introduction of fluorine by incorporating the desired fluorinated motif at an early stage. researchgate.netnih.gov

One successful approach involves the use of an acetyl pyrazole as a key intermediate to produce 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a scaffold for numerous modern fungicides. thieme.de In this multi-step synthesis, difluoroacetyl fluoride (B91410) (DFAF) is used as the initial difluoromethyl source. It reacts with dimethylaminovinyl methyl ketone (DMAB) in a difluoroacetylation step. The resulting intermediate undergoes cyclization with methylhydrazine, followed by oxidation to yield the final DFPA product with high purity. thieme.de This method is noted for being practical and cost-effective for large-scale production. thieme.de

Another innovative strategy employs difluoromethyltriphenylphosphonium bromide as a CHF2 radical precursor. nih.gov This method facilitates the visible-light-mediated intramolecular oxy-difluoromethylation of unsaturated carboxylic acids to create a variety of CHF2-containing heterocycles. nih.gov While not directly demonstrated for 3-(difluoromethyl)-4-methyl-1H-pyrazole, this approach highlights the potential of radical-based methods using novel building blocks for constructing fluorinated five-membered rings.

Furthermore, α-(difluoromethoxy)ketones have been established as versatile building blocks for synthesizing nitrogen-containing heterocycles with an OCF2H group. researchgate.netresearchgate.net The synthesis of pyrazoles from these ketones proceeds via an enaminone intermediate, which is formed by reacting the α-(difluoromethoxy)ketone with N,N-dimethylformamide dimethylacetal (DMF-DMA). researchgate.net Subsequent reaction with hydrazine derivatives leads to the desired difluoromethoxylated pyrazoles. researchgate.net This demonstrates a robust pathway from a ketone-based building block to a functionalized pyrazole.

Table 2: Examples of Difluoromethyl Building Blocks in Heterocyclic Synthesis

| Building Block | Key Intermediate(s) | Target Heterocycle/Scaffold | Ref. |

| Difluoroacetyl fluoride (DFAF) | Acetyl pyrazole | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) | thieme.de |

| Difluoromethyltriphenylphosphonium bromide | Radical intermediate | Difluoromethylated lactones, tetrahydrofurans, etc. | nih.gov |

| α-(Difluoromethoxy)ketones | Enaminone intermediate | Difluoromethoxylated pyrazoles, isoxazoles, pyrimidines | researchgate.netresearchgate.net |

Exploration of Chemical Reactivity and Reaction Mechanisms of 3 Difluoromethyl 4 Methyl 1h Pyrazole Derivatives

Mechanistic Pathways of Functional Group Transformations

Functional group transformations of derivatives of 3-(difluoromethyl)-4-methyl-1H-pyrazole are crucial for the synthesis of a wide range of biologically active compounds, particularly in the agrochemical sector. A key derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, serves as a pivotal intermediate for numerous fungicides. The synthesis of this and related compounds illuminates several important mechanistic pathways.

One of the fundamental reactions is the formation of the pyrazole (B372694) ring itself. A common route involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, the reaction of an appropriately substituted 1,3-dicarbonyl precursor with methylhydrazine proceeds through a nucleophilic attack of the hydrazine at the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a critical aspect, with the position of the substituents on the final pyrazole ring being determined by the initial reaction site of the substituted hydrazine.

Another significant transformation is the oxidation of a side-chain group to a carboxylic acid. For example, the oxidation of a 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved using sodium hypochlorite (NaOCl). This reaction likely proceeds via a haloform-type mechanism, where the acetyl methyl group is successively halogenated under basic conditions, followed by nucleophilic attack of hydroxide on the carbonyl carbon and subsequent cleavage of the C-C bond to form the carboxylate and a haloform.

The resulting carboxylic acid can then be converted into a variety of other functional groups. A common transformation is the formation of amides, which are the active components in many fungicides. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, often using thionyl chloride (SOCl₂). The reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by elimination of sulfur dioxide and a chloride ion to form a chlorosulfite intermediate, which then decomposes to the acyl chloride. The highly electrophilic acyl chloride readily reacts with a primary or secondary amine in a nucleophilic acyl substitution reaction to form the corresponding amide.

The hydrolysis of esters or nitriles to the corresponding carboxylic acid is another important functional group transformation. For example, the hydrolysis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate to the carboxylic acid is typically carried out under basic conditions using a hydroxide source like sodium hydroxide. The mechanism involves the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

These transformations are summarized in the table below:

| Starting Material | Reagent(s) | Product | Reaction Type |

| Substituted 1,3-dicarbonyl | Methylhydrazine | 3-(difluoromethyl)-4-methyl-1-methyl-1H-pyrazole | Cyclocondensation |

| 4-Acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole | NaOCl, then H₃O⁺ | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Oxidation (Haloform-type) |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | SOCl₂, then R₂NH | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Amide formation |

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | NaOH, then H₃O⁺ | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Ester Hydrolysis |

Stereoelectronic Influence of the Difluoromethyl Group on Pyrazole Reactivity

The difluoromethyl (CHF₂) group at the C3 position exerts a profound stereoelectronic influence on the reactivity of the pyrazole ring. This influence is primarily due to the strong electron-withdrawing inductive effect of the two fluorine atoms. Fluorine is the most electronegative element, and its presence significantly lowers the electron density of the pyrazole ring, particularly at the adjacent C4 and N2 positions.

This electron-withdrawing effect has several important consequences for the reactivity of the pyrazole ring:

Acidity of the N-H proton: For N-unsubstituted pyrazoles, the electron-withdrawing CHF₂ group increases the acidity of the N-H proton compared to unsubstituted pyrazole. This makes deprotonation to form the pyrazolate anion easier, which can be advantageous in certain nucleophilic substitution reactions or for N-alkylation.

Basicity of the N2 atom: The pyridine-like N2 atom in the pyrazole ring is a site of basicity. The electron-withdrawing CHF₂ group reduces the electron density on this nitrogen, thereby decreasing its basicity. This can affect the protonation of the pyrazole ring in acidic media and its ability to act as a ligand in coordination chemistry.

Reactivity towards electrophiles: The reduced electron density of the pyrazole ring deactivates it towards electrophilic aromatic substitution. Electrophilic attack is therefore expected to be slower than on pyrazoles bearing electron-donating groups.

Reactivity towards nucleophiles: Conversely, the electron-deficient nature of the pyrazole ring makes it more susceptible to nucleophilic attack, particularly at positions where the electron density is lowest.

The stereoelectronic properties of the CHF₂ group can be compared to the well-studied trifluoromethyl (CF₃) group. While both are strongly electron-withdrawing, the CHF₂ group is slightly less so due to the presence of a hydrogen atom instead of a third fluorine atom. The C-H bond in the CHF₂ group can also participate in weak hydrogen bonding interactions, which can influence the conformation and binding of molecules containing this group.

The table below summarizes the expected electronic effects of the difluoromethyl group on the pyrazole ring:

| Property | Influence of the Difluoromethyl Group |

| Electron Density of the Pyrazole Ring | Decreased (Inductive effect) |

| Acidity of N-H Proton | Increased |

| Basicity of N2 Atom | Decreased |

| Reactivity towards Electrophiles | Decreased (Deactivation) |

| Reactivity towards Nucleophiles | Increased (Activation) |

Investigations into Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The regioselectivity of electrophilic and nucleophilic substitution reactions on the this compound ring is a result of the combined directing effects of the difluoromethyl and methyl groups.

Electrophilic Substitution:

In electrophilic aromatic substitution, the incoming electrophile attacks the position of highest electron density. The pyrazole ring itself is a π-excessive heterocycle, with the C4 position being the most electron-rich and thus the most susceptible to electrophilic attack in unsubstituted pyrazole. beilstein-archives.org

In this compound, the situation is more complex. The difluoromethyl group at C3 is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. The methyl group at C4 is a weak activating, ortho- and para-directing group due to its electron-donating inductive and hyperconjugative effects.

Considering these opposing effects:

The difluoromethyl group at C3 will strongly deactivate the ring, particularly the adjacent C4 and N2 positions, and direct incoming electrophiles to the C5 position (meta to the CHF₂ group).

The methyl group at C4 will activate the ring, primarily at the adjacent C3 and C5 positions (ortho to the methyl group).

The outcome of an electrophilic substitution reaction will depend on the balance of these effects and the specific reaction conditions. However, given the strong deactivating nature of the CHF₂ group, electrophilic substitution is generally expected to be difficult. When it does occur, the C5 position is the most likely site of attack, as it is ortho to the activating methyl group and meta to the deactivating difluoromethyl group.

Examples of electrophilic substitution reactions on pyrazoles include halogenation, nitration, and sulfonation. For instance, halogenation of pyrazoles with N-halosuccinimides typically occurs at the C4 position in unsubstituted pyrazoles. researchgate.net In the case of this compound, where the C4 position is blocked, electrophilic halogenation would be expected to occur at C5, if at all. Nitration of pyrazoles can be achieved with mixed acids (HNO₃/H₂SO₄), and the regioselectivity is highly dependent on the substituents present. cdnsciencepub.comsemanticscholar.org

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the pyrazole ring is generally favored by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The difluoromethyl group at C3 makes the pyrazole ring more electron-deficient and thus more susceptible to nucleophilic attack.

For a nucleophilic substitution to occur, a good leaving group must be present on the ring. If, for example, a halogen atom is present at the C3 or C5 position of a 4-methylpyrazole ring, it could potentially be displaced by a nucleophile. The electron-withdrawing CHF₂ group would activate the ring towards such a substitution. The reaction would proceed via a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing group.

The table below summarizes the predicted regioselectivity for substitutions on the pyrazole ring of this compound:

| Reaction Type | Expected Site of Attack | Directing Influence |

| Electrophilic Substitution | C5 | Ortho to activating -CH₃; Meta to deactivating -CHF₂ |

| Nucleophilic Substitution (with leaving group at C3 or C5) | C3 or C5 | Activated by electron-withdrawing -CHF₂ |

Radical Processes and Late-Stage Fluorination Strategies Relevant to Pyrazoles

Radical reactions and late-stage fluorination strategies offer powerful tools for the synthesis and modification of fluorinated pyrazoles, including derivatives of this compound.

Radical Processes:

The pyrazole ring can participate in radical reactions, particularly radical C-H functionalization. For instance, photocatalytic C-H amination of pyrazoles has been reported, where a nitrogen-centered radical adds to the pyrazole ring. acs.org The regioselectivity of such reactions is influenced by the stability of the resulting radical intermediate. For this compound, radical attack could potentially occur at the C5 position, leading to a radical intermediate that is stabilized by both the adjacent methyl group and the nitrogen atom.

The difluoromethyl group itself can be introduced via radical processes. Radical difluoromethylation of heteroarenes can be achieved using various reagents that generate the difluoromethyl radical (•CHF₂). The regioselectivity of these reactions depends on the electronic properties of the heterocyclic substrate and the nature of the radical source.

Late-Stage Fluorination Strategies:

Late-stage fluorination refers to the introduction of fluorine atoms or fluorine-containing groups into a molecule at a late stage of the synthesis. This is a highly valuable strategy in drug discovery, as it allows for the rapid generation of fluorinated analogues of a lead compound.

For pyrazoles, late-stage fluorination can be used to introduce fluorine atoms directly onto the pyrazole ring or to introduce fluorinated alkyl groups. Electrophilic fluorinating reagents, such as Selectfluor®, can be used to introduce a fluorine atom at the C4 position of pyrazoles. rsc.org For this compound, where the C4 position is substituted, direct fluorination of the ring would be challenging.

More relevant to the synthesis of the target compound and its derivatives is the introduction of the difluoromethyl group. Late-stage difluoromethylation can be achieved through various methods, including:

Nucleophilic difluoromethylation: Using reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a fluoride (B91410) source.

Electrophilic difluoromethylation: Using reagents that act as a source of "CF₂H⁺".

Radical difluoromethylation: As mentioned above, using reagents that generate the •CHF₂ radical.

These methods have been successfully applied to a variety of heterocyclic systems and represent a powerful approach for the synthesis of compounds like this compound.

The table below provides an overview of relevant radical and late-stage fluorination reactions:

| Reaction Type | Reagent(s) | Potential Application for Difluoromethyl-Pyrazoles |

| Radical C-H Amination | Photocatalyst, Amine Source | Functionalization of the pyrazole ring at C5 |

| Radical Difluoromethylation | Radical •CHF₂ Source | Introduction of the CHF₂ group onto a pyrazole precursor |

| Electrophilic Fluorination | Selectfluor® | Introduction of a fluorine atom onto the pyrazole ring (typically at C4) |

| Nucleophilic Difluoromethylation | TMSCF₂H, F⁻ source | Introduction of the CHF₂ group onto an electrophilic pyrazole precursor |

Rigorous Structural Elucidation and Spectroscopic Characterization of 3 Difluoromethyl 4 Methyl 1h Pyrazole and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

No specific ¹H, ¹³C, or ¹⁹F NMR data for 3-(Difluoromethyl)-4-methyl-1H-pyrazole are available in the surveyed literature.

Mass Spectrometric Techniques for Molecular Identification and Purity Assessment

There are no specific mass spectrometry data, including parent ion mass-to-charge ratios or fragmentation patterns, for this compound in the reviewed scientific papers and databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Specific IR and UV-Vis spectra for this compound have not been reported in the available literature.

X-ray Crystallography for Definitive Structural Determination of Pyrazole (B372694) Analogues

No crystallographic data for this compound is available. While crystal structures for other pyrazole analogues exist, they cannot be used to definitively describe the solid-state structure of the specified compound.

A comprehensive and scientifically rigorous article on the structural elucidation and spectroscopic characterization of this compound will be possible once dedicated research on this compound is published.

Structure Activity Relationship Sar Studies and Rational Design Principles for 3 Difluoromethyl 4 Methyl 1h Pyrazole Scaffolds

Strategic Scaffold Modification for Tuned Chemical Properties

The modification of the 3-(difluoromethyl)-4-methyl-1H-pyrazole scaffold is a key strategy for fine-tuning its chemical and biological properties. While direct SAR studies on the this compound core are not extensively documented in publicly available research, valuable insights can be drawn from the closely related and commercially significant 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are used as succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. researchgate.netwikipedia.org The primary points of modification on this scaffold are typically the N1-position of the pyrazole (B372694) ring and the functional groups attached to the carbon atoms of the ring.

Strategic modifications often involve:

Substitution at the N1-position: The methyl group at the N1-position is crucial for activity in many pyrazole-based compounds. Altering this substituent can impact the molecule's interaction with target proteins.

Variation of substituents at the 4-position: The methyl group at the 4-position influences the steric and electronic environment of the ring. Replacing it with other groups, such as a carboxamide, has led to the development of potent fungicides. researchgate.net

Introduction of substituents at the 5-position: The 5-position of the pyrazole ring offers another site for modification to explore new interactions with biological targets.

A prominent example of strategic modification can be observed in the development of SDHI fungicides. The core scaffold, 3-(difluoromethyl)-1-methyl-1H-pyrazole, is maintained, while the 4-position is functionalized with a carboxamide group linked to various substituted phenyl rings. The nature and position of substituents on the phenyl ring dramatically influence the antifungal activity.

| Compound | Substituent on Phenyl Ring | Antifungal Activity (EC50 in µg/mL) |

|---|---|---|

| Bixafen (B1247100) | 3,4-dichloro | Moderate to high activity |

| Isopyrazam | Isopropyl at ortho, with other substituents | High activity |

| Sedaxane | ortho-cyclopropyl | High activity against specific pathogens |

| Fluxapyroxad | 3-(difluoromethyl) | Broad-spectrum high activity |

| Benzovindiflupyr | Bicyclo[2.2.1]heptan-2-yl | Very high activity |

The data in Table 1, derived from commercially available fungicides, illustrates how modifications distal to the core 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold can be strategically employed to tune biological activity.

Impact of Difluoromethyl Substitution on Molecular Interactions and Bioisosterism

The difluoromethyl (CHF2) group at the 3-position of the pyrazole ring is a critical determinant of the molecule's biological activity and physicochemical properties. Its impact can be understood through its unique electronic nature and its role as a bioisostere.

The CHF2 group is strongly electron-withdrawing due to the presence of two highly electronegative fluorine atoms. This electronic pull influences the acidity of the N-H proton in the pyrazole ring (in N-unsubstituted pyrazoles) and modulates the electron density of the entire heterocyclic system. This, in turn, affects the strength of interactions with biological targets.

A key feature of the CHF2 group is its ability to act as a "lipophilic hydrogen bond donor". researchgate.net The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, enabling it to form weak hydrogen bonds with hydrogen bond acceptors, such as oxygen or nitrogen atoms in a protein's active site. This interaction is considered to be on a similar scale to that of thiophenol or aniline (B41778) groups. researchgate.net This property allows the CHF2 group to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups, with the added advantage of increased lipophilicity and metabolic stability.

The substitution of a methyl group with a difluoromethyl group can lead to:

Enhanced binding affinity: The ability to form hydrogen bonds, coupled with favorable electrostatic interactions, can lead to stronger binding to the target enzyme or receptor.

Improved metabolic stability: The C-F bond is significantly stronger than the C-H bond, making the CHF2 group more resistant to metabolic oxidation compared to a methyl or methoxy (B1213986) group.

Modulated lipophilicity: The CHF2 group generally increases lipophilicity compared to a hydroxyl group, which can improve membrane permeability and cellular uptake.

| Functional Group | Hydrogen Bond Donating Capacity | Lipophilicity (relative) | Metabolic Stability |

|---|---|---|---|

| -CH3 (Methyl) | None | Reference | Susceptible to oxidation |

| -OH (Hydroxyl) | Strong | Low | Susceptible to conjugation |

| -SH (Thiol) | Moderate | Moderate | Susceptible to oxidation |

| -CHF2 (Difluoromethyl) | Weak to Moderate | High | High |

Advanced SAR Methodologies in Fluorinated Heterocyclic Systems

To navigate the complex structure-activity relationships of fluorinated heterocyclic systems like this compound, researchers employ a variety of advanced SAR methodologies. These techniques go beyond traditional synthetic exploration and provide deeper insights into the molecular interactions driving biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For fluorinated pyrazoles, descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and lipophilicity (e.g., logP) are used to build these models. For instance, a Topomer CoMFA (Comparative Molecular Field Analysis) model was developed for a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides to understand the steric and electrostatic field requirements for antifungal activity. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold, docking studies can elucidate how the difluoromethyl group and other substituents interact with amino acid residues in the active site. For example, in the case of SDHI fungicides, docking studies have shown that the carbonyl oxygen of the carboxamide linker and the difluoromethyl group can form hydrogen bonds with key residues like tyrosine and tryptophan in the succinate dehydrogenase enzyme. researchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For a series of active this compound derivatives, a pharmacophore model could define the spatial relationships between the pyrazole ring, the difluoromethyl group, the methyl group, and other key features necessary for target binding.

These advanced methodologies provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery and development process.

Applications and Translational Research of 3 Difluoromethyl 4 Methyl 1h Pyrazole Derivatives in Chemical Innovation

Development of Pyrazole-Based Scaffolds in Agrochemical Sciences

The pyrazole (B372694) ring is a highly effective pharmacophore in the design of modern agrochemicals, particularly fungicides. nih.gov The specific scaffold of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block for a major class of fungicides known as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). wikipedia.orgthieme.de These compounds function by inhibiting Complex II in the mitochondrial respiratory chain of fungi, a mechanism known since the 1960s. wikipedia.org The development of pyrazole-carboxamide-based SDHIs has provided solutions for controlling a broad spectrum of fungal diseases, including those resistant to other fungicide classes. wikipedia.orgmdpi.com

A number of highly successful commercial fungicides have been developed from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate. nih.govwikipedia.orgmdpi.comacs.org These molecules have demonstrated high efficacy against major crop pathogens. wikipedia.org

Table 1: Commercial SDHI Fungicides Derived from 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

| Common Name | Developer | Year of First Registration |

|---|---|---|

| Bixafen (B1247100) | Bayer | 2011 |

| Isopyrazam | Syngenta | 2010 |

| Sedaxane | Syngenta | 2011 |

| Fluxapyroxad | BASF | 2012 |

| Benzovindiflupyr | Syngenta | 2012 |

| Pydiflumetofen | Syngenta | 2016 |

| Inpyrfluxam | Sumitomo | 2020 |

Source: wikipedia.orgmdpi.comacs.org

Research has continued to build upon this successful scaffold. For instance, novel pyrazole-4-carboxamide derivatives containing an ether group have been synthesized and evaluated as potential SDHIs. acs.org In one study, compounds 7d and 12b showed outstanding activity against Rhizoctonia solani, with EC50 values significantly lower than the commercial fungicides boscalid (B143098) and fluxapyroxad. acs.org

Table 2: In Vitro Antifungal Activity of Novel Pyrazole-4-carboxamide Derivatives Against R. solani

| Compound | EC50 (μg/mL) |

|---|---|

| 7d | 0.046 |

| 12b | 0.046 |

| Fluxapyroxad (Control) | 0.103 |

| Boscalid (Control) | 0.741 |

Source: acs.org

Pyrazole Motifs in Medicinal Chemistry Design and Lead Optimization

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. tandfonline.comresearchgate.net Pyrazole derivatives have been developed as anticancer, antibacterial, anti-inflammatory, and antiviral agents. tandfonline.comresearchgate.net The incorporation of fluorine atoms, as in the difluoromethyl group, often enhances the pharmacological profile of these molecules. acs.org

Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole have been a focus of research in the search for new therapeutic agents. By synthesizing various amides from the core 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid structure, scientists have created libraries of compounds for screening. mdpi.comnih.gov

One study detailed the synthesis of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activity against several phytopathogenic fungi and for anticancer properties. mdpi.comnih.govcbijournal.com Compound 9m in this series, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity against seven tested fungi than the commercial fungicide boscalid. mdpi.com Another study synthesized and evaluated a series of pyrazole carboxamide derivatives for antifungal and anticancer activity against the MCF-7 breast cancer cell line. cbijournal.com

Further research focused on creating novel pyrazole-4-carboxamides for specific applications. A compound designated SCU2028 , N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was synthesized and showed potent in vivo antifungal activity against Rhizoctonia solani. nih.gov Molecular docking studies confirmed its binding to the target protein, succinate dehydrogenase (SDH), with an inhibitory ability reported to be 45-fold higher than that of bixafen in an in vitro assay. nih.gov

Table 3: Biological Activities of Selected 3-(Difluoromethyl)-1-methyl-1H-pyrazole Derivatives

| Compound | Target/Assay | Result | Reference |

|---|---|---|---|

| 9m | Antifungal (7 phytopathogenic fungi) | Higher activity than boscalid | mdpi.com |

| SCU2028 | Antifungal (R. solani) | IC50 = 7.48 mg L⁻¹ (in vivo) | nih.gov |

| SCU2028 | SDH Enzyme Inhibition | 45-fold higher in vitro inhibition than bixafen | nih.gov |

These studies highlight the utility of the 3-(difluoromethyl)-1-methyl-1H-pyrazole motif in lead optimization, where systematic structural modifications can be made to enhance potency and selectivity for specific biological targets in both agricultural and medicinal contexts.

Exploration of Pyrazole Ligands in Catalytic Systems

Pyrazoles are versatile ligands in coordination chemistry and homogeneous catalysis. nih.gov Their structure, featuring two adjacent nitrogen atoms, allows them to coordinate effectively with metal ions. research-nexus.netbohrium.com The presence of a potentially acidic N-H proton in N-unsubstituted pyrazoles adds another layer of functionality, enabling them to act as proton-responsive ligands. nih.gov This amphiprotic character allows pyrazoles to be easily deprotonated, forming pyrazolate anions that can bridge multiple metal centers. nih.gov

Research into pyrazole-based ligands has demonstrated their effectiveness in various catalytic reactions. For example, newly synthesized pyrazole-based ligands have been used to create copper(II) complexes that show excellent catalytic activity for the oxidation of catechol to o-quinone, mimicking the active site of the catecholase enzyme. research-nexus.netbohrium.com These studies found that the catalytic performance was influenced by the choice of solvent, the anion in the metal salt, and the ligand-to-metal ratio. research-nexus.netbohrium.com

In other work, cobalt complexes with pyrazole ligands have been used as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.gov Furthermore, the use of pyrazole ligands with titanium isopropoxide was shown to dramatically enhance the catalytic activity for the ring-opening polymerization of L-lactide, with some combinations increasing the reaction rate by up to 17-fold compared to using the titanium catalyst alone. rsc.org

While much of the existing research on pyrazole ligands in catalysis has utilized scaffolds like 3,5-dimethylpyrazole (B48361) or 3-phenylpyrazole, the fundamental coordination chemistry is applicable to other substituted pyrazoles. research-nexus.netnih.gov The 3-(difluoromethyl)-4-methyl-1H-pyrazole scaffold offers a unique electronic profile due to the electron-withdrawing difluoromethyl group. This could modulate the electron-donating ability of the pyrazole nitrogen atoms, potentially influencing the stability and reactivity of the resulting metal complexes. Although specific studies detailing the use of this compound derivatives as ligands in catalytic systems are not widely reported, their structural and electronic properties suggest they are promising candidates for exploration in the development of novel catalysts.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| Benzovindiflupyr |

| Bixafen |

| Boscalid |

| Fluxapyroxad |

| Inpyrfluxam |

| Isopyrazam |

| L-lactide |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide |

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) |

| Pydiflumetofen |

| Sedaxane |

Future Prospects and Emerging Research Frontiers in 3 Difluoromethyl 4 Methyl 1h Pyrazole Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives has seen significant advancements, with a growing emphasis on asymmetric synthesis and stereocontrol. dntb.gov.ua While much of the research has centered on creating chiral centers at the C4 or C5 positions of the pyrazole ring, the principles can be extrapolated to derivatives of 3-(difluoromethyl)-4-methyl-1H-pyrazole. The development of enantioselective methods is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

Future research is likely to focus on the development of novel chiral catalysts for the asymmetric synthesis of pyrazole derivatives. These could include transition-metal catalysts and organocatalysts capable of inducing high levels of stereoselectivity in the formation of the pyrazole ring or in post-functionalization reactions. For instance, the enantioselective synthesis of medically important chiral pyrazolone (B3327878) and pyrazole derivatives has garnered significant attention in recent years. dntb.gov.ua

Key research directions in this area are expected to include:

Catalytic Asymmetric Cycloadditions: The use of chiral Lewis acids or Brønsted acids to catalyze the [3+2] cycloaddition reactions of diazo compounds with alkynes, a fundamental method for pyrazole synthesis, could provide a direct route to enantiomerically enriched pyrazole derivatives.

Enantioselective C-H Functionalization: The direct, enantioselective functionalization of the C-H bonds of the pyrazole ring or its substituents represents a highly atom-economical approach to introducing chirality.

Dynamic Kinetic Resolution: For racemic pyrazole derivatives, dynamic kinetic resolution strategies could be employed to convert the entire mixture into a single, desired enantiomer.

| Synthetic Strategy | Potential Application to this compound Derivatives | Expected Outcome |

| Catalytic Asymmetric Cycloadditions | Synthesis of chiral pyrazole cores with defined stereocenters. | Enantiomerically enriched pyrazole building blocks. |

| Enantioselective C-H Functionalization | Introduction of chiral substituents at the C5 position or on the methyl group. | Novel chiral derivatives with potentially enhanced biological activity. |

| Dynamic Kinetic Resolution | Conversion of racemic mixtures of functionalized derivatives to a single enantiomer. | Improved yield and efficiency in the production of chiral compounds. |

Novel Reactivity Patterns and Unconventional Transformations

The difluoromethyl group in this compound imparts unique reactivity to the molecule. Future research will likely uncover novel reactivity patterns and unconventional transformations, expanding the synthetic utility of this compound. The electron-withdrawing nature of the difluoromethyl group influences the acidity of the N-H proton and the nucleophilicity of the pyrazole ring, opening avenues for new reactions.

One area of exploration is the late-stage functionalization of the difluoromethyl group itself. While challenging, the development of methods to selectively introduce other atoms or functional groups in place of one of the fluorine atoms could lead to a diverse range of new derivatives with tailored properties.

Emerging research frontiers in this domain include:

C-F Bond Activation: The selective activation and functionalization of one of the C-F bonds in the difluoromethyl group could provide access to monofluoromethylated and other uniquely substituted pyrazoles.

Unconventional Cycloaddition Reactions: 4H-pyrazoles are emerging as scaffolds for "click" chemistry, and exploring the Diels-Alder reactivity of derivatives of this compound could lead to new applications in bioconjugation and materials science. mdpi.commit.edu

Photoredox Catalysis: The use of photoredox catalysis can enable novel transformations under mild conditions. This could be applied to the functionalization of the pyrazole ring or its substituents in ways not achievable with traditional thermal methods.

| Transformation Type | Description | Potential Impact |

| C-F Bond Activation | Selective cleavage and substitution of a C-F bond in the CF2H group. | Access to a wider range of fluorinated and non-fluorinated derivatives. |

| Diels-Alder Reactions | Utilizing the pyrazole as a diene or dienophile in cycloaddition reactions. mdpi.commit.edu | New methods for constructing complex polycyclic systems. mdpi.commit.edu |

| Photoredox-Mediated Reactions | Using light and a photocatalyst to drive unique chemical transformations. | Environmentally friendly and highly selective synthetic routes. |

Synergistic Approaches Integrating Artificial Intelligence and Machine Learning in Pyrazole Research

For this compound, AI and ML can be employed in several synergistic ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel derivatives of this compound, guiding synthetic efforts towards the most promising candidates. nih.gov

Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for the synthesis of this compound and its derivatives, saving time and resources. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired properties, exploring a much larger chemical space than is possible with traditional methods. acs.org

Retrosynthesis Planning: AI-powered tools can propose synthetic pathways for complex target molecules, including novel derivatives of this compound. youtube.com

The synergy between AI and experimental chemistry will enable a closed-loop approach where AI proposes new compounds, automated robotic systems synthesize and test them, and the results are fed back into the AI to refine its models. acs.org

| AI/ML Application | Description | Benefit for Pyrazole Research |

| Predictive Modeling | Using algorithms to forecast molecular properties. nih.gov | Prioritization of synthetic targets with higher probabilities of success. nih.gov |

| Reaction Optimization | AI-driven optimization of reaction parameters like temperature, solvent, and catalyst. researchgate.net | Increased reaction yields, reduced side products, and lower costs. |

| De Novo Design | Generative models creating novel molecular structures. acs.org | Discovery of innovative pyrazole derivatives with improved efficacy and safety profiles. |

| Retrosynthesis Planning | AI algorithms suggesting step-by-step synthetic routes. youtube.com | Facilitation of the synthesis of complex and novel pyrazole compounds. |

Analysis of the Global Patent Landscape and Future Innovation Trajectories for Difluoromethylated Pyrazoles

The global patent landscape for difluoromethylated pyrazoles is heavily influenced by their application in the agrochemical industry. sci-hub.se A significant number of patents have been filed for fungicides containing a difluoromethyl-substituted pyrazole core. sci-hub.segoogle.com For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a valuable intermediate in the production of fungicides. google.com

An analysis of the patent landscape reveals several key trends and future innovation trajectories:

Focus on Agrochemicals: The majority of patents for difluoromethylated pyrazoles are for their use as fungicides and other crop protection agents. This trend is expected to continue, with companies investing in the development of new and more effective agrochemicals. sci-hub.se

Expansion into Pharmaceuticals: While agrochemicals currently dominate the patent landscape, there is a growing interest in the pharmaceutical applications of fluorinated pyrazoles. nih.gov Future innovation will likely see an increase in patents for difluoromethylated pyrazoles as drug candidates for a variety of diseases.

Process Patents: As the commercial importance of these compounds grows, there will be an increasing number of patents focused on novel and more efficient processes for their production. This includes the development of new catalysts, greener reaction conditions, and continuous flow manufacturing processes. google.com

New Applications: Future patents may also explore novel applications of difluoromethylated pyrazoles in areas such as materials science, where their unique electronic properties could be exploited in the design of new organic electronic materials.

Q & A

Q. What are the common synthetic routes for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives?

The compound is typically synthesized via the Paal-Knorr method to form the pyrazole ring, followed by conversion to the acid chloride using SOCl₂ (both reactant and solvent). Subsequent reactions with amines yield carboxamide derivatives. Critical steps include slow addition of the acid chloride under ice-bath conditions to control exothermic reactions and improve yield . The acid chloride intermediate can also be coupled with oxime derivatives to form antifungal esters, as demonstrated in the synthesis of 15 oxime ester derivatives .

Q. How is structural characterization performed for pyrazole-4-carboxamide derivatives?

Structural confirmation relies on NMR, HRMS, and X-ray crystallography. For example, X-ray diffraction confirmed the planar geometry of the pyrazole ring and hydrogen-bonding interactions in 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, which correlate with antifungal activity .

Q. What safety precautions are recommended for handling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

While the compound is not classified under GHS hazard categories, standard laboratory safety protocols (gloves, goggles, ventilation) should be followed. Storage should be in a dry, room-temperature environment, and disposal must comply with local regulations for organic acids .

Q. Why is the difluoromethyl group strategically incorporated into pyrazole derivatives?

Fluorine atoms enhance bioavailability by modulating lipophilicity and metabolic stability. The difluoromethyl group also influences molecular conformation through stereoelectronic effects, improving target binding in antifungal applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing pyrazole-4-carboxamide derivatives?

Optimization involves controlling temperature (e.g., ice bath for acid chloride synthesis), dropwise reagent addition to minimize side reactions, and purification via flash chromatography. NEt₃ is used as a base in dichloromethane to facilitate oxime ester formation . For scale-up, solvent selection (e.g., SOCl₂ as both reagent and solvent) reduces waste and improves efficiency .

Q. What methodologies are used to analyze structure-activity relationships (SAR) in pyrazole-based antifungal agents?

SAR studies combine synthetic modification (e.g., varying aryl carbamoyl groups) with biological assays against pathogens like Botrytis cinerea. Molecular docking simulations (e.g., AutoDock Vina) identify key interactions, such as hydrogen bonds between the difluoromethyl group and fungal enzyme active sites .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

Discrepancies may arise from differences in substituent electronic effects or crystal packing. For example, 3,5-dimethylphenyl carbamoyl derivatives show higher activity than mesityl analogs due to reduced steric hindrance. Comparative X-ray and docking analyses resolve such contradictions by linking structural features to activity .

Q. What advanced techniques quantify the purity and stability of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

HPLC with UV detection (λ = 210–254 nm) and LC-MS are standard for purity assessment. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via TLC or NMR. Water solubility (4.63 g/L at 22°C) and logP (predicted 1.494) are determined experimentally or computationally .

Q. How does fluorine substitution impact the physicochemical properties of pyrazole derivatives?

Fluorine increases electronegativity, reducing basicity of adjacent amines and enhancing membrane permeability. NMR tracks metabolic stability, while X-ray crystallography reveals fluorine’s role in stabilizing molecular conformations via C-F⋯H interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.